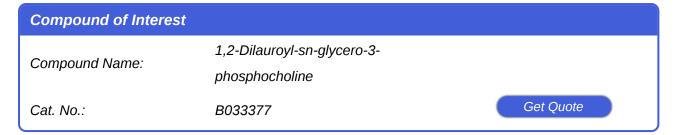


A Comprehensive Technical Guide to 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)

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CAS Number: 18194-25-7

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a synthetic, saturated phospholipid featuring two 12-carbon lauroyl chains.[1][2][3] Its well-defined chemical structure and distinct physicochemical properties make it a valuable tool in membrane biology, biochemistry, and pharmaceutical sciences.[4] This guide provides an in-depth overview of DLPC, including its physical and chemical characteristics, key applications with detailed experimental protocols, and its role in cellular signaling.

Physicochemical Properties

DLPC is a white, crystalline solid at room temperature.[1] Its amphiphilic nature, arising from a hydrophilic phosphocholine headgroup and hydrophobic lauroyl tails, allows it to self-assemble into various structures in aqueous environments, such as micelles and liposomes.[2][3][5]

Table 1: Physicochemical Data for DLPC



Property	Value	Source
CAS Number	18194-25-7	[1][6]
Molecular Formula	C32H64NO8P	[1][6]
Molecular Weight	621.83 g/mol	
Physical Form	White to off-white solid	[1][3]
Purity	≥98%	[1]
Transition Temperature (Tm)	-2°C	[7][8]
Solubility	Soluble in ethanol (up to 100 mM), chloroform.[1] Sparingly soluble in aqueous solutions.	
Storage	-20°C	[1]
Stability	≥ 4 years at -20°C	[1]

Core Applications and Experimental Protocols

DLPC's medium-length saturated acyl chains give it a low phase transition temperature, making it ideal for creating fluid model membranes at or below room temperature. This property is particularly advantageous for studying membrane dynamics and the function of reconstituted membrane proteins.

Liposome Formulation

DLPC is extensively used in the creation of liposomes for research and as drug delivery vehicles.[4][9][10] The fluidity of DLPC-based liposomes can be modulated by temperature and the inclusion of other lipids.

Experimental Protocol: Preparation of DLPC Unilamellar Liposomes by Extrusion

This protocol describes the formation of small unilamellar vesicles (SUVs) with a defined size.

Materials:



- 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) powder
- Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- Chloroform or a chloroform/methanol mixture
- Rotary evaporator
- Bath sonicator
- Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Film Formation: Dissolve a known amount of DLPC in chloroform in a round-bottom flask. Create a thin lipid film by removing the organic solvent under reduced pressure using a rotary evaporator.
- Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove residual solvent.
- Hydration: Add the hydration buffer to the flask and hydrate the lipid film by vortexing. This
 will form a milky suspension of multilamellar vesicles (MLVs).
- Sonication: To break down the large MLVs, sonicate the suspension in a bath sonicator until
 the solution becomes translucent.
- Extrusion: For a uniform size distribution, pass the liposome suspension through a
 polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder.
 Repeat this process 10-20 times to ensure homogeneity.
- Storage: Store the resulting unilamellar liposome suspension at 4°C. Due to the potential for hydrolysis, it is recommended to use the liposomes within a few days.

Workflow for DLPC Liposome Preparation

Membrane Protein Reconstitution in Nanodiscs

Foundational & Exploratory





DLPC is also a key component in the formation of nanodiscs, which are nanoscale lipid bilayers stabilized by a surrounding belt of scaffold proteins.[11][12] These structures provide a more native-like environment for studying membrane proteins compared to detergents.

Experimental Protocol: Reconstitution of a Membrane Protein into DLPC Nanodiscs

This protocol outlines a general procedure for reconstituting a membrane protein into nanodiscs.

Materials:

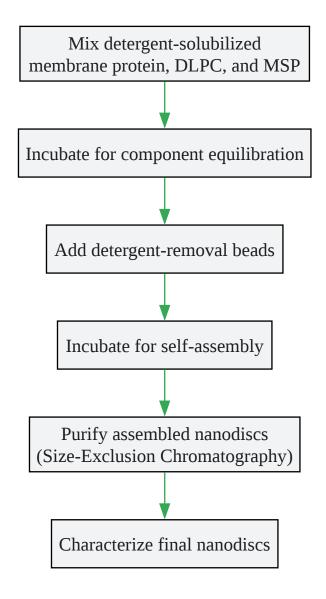
- Purified membrane protein of interest, solubilized in a suitable detergent (e.g., sodium cholate)
- DLPC
- Membrane Scaffold Protein (MSP)
- Detergent-removal beads (e.g., Bio-Beads)
- Reconstitution buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.5)

Procedure:

- Component Mixture: In a microcentrifuge tube, combine the detergent-solubilized membrane protein, DLPC, and MSP in a specific molar ratio (e.g., 1:76 protein:lipid for DLPC nanodiscs) in the reconstitution buffer.[13] The mixture should also contain detergent at a concentration above its critical micelle concentration.
- Incubation: Incubate the mixture at a temperature above the phase transition of DLPC (e.g., 25°C) for 1-2 hours with gentle agitation to allow for the components to equilibrate.[14]
- Detergent Removal: Add detergent-removal beads to the mixture to initiate the self-assembly
 of the nanodiscs. The slow removal of detergent drives the formation of the lipid bilayer
 within the scaffold protein belt.
- Incubation for Assembly: Continue to incubate the mixture with the beads for several hours or overnight at the appropriate temperature.



- Purification: Remove the beads and purify the assembled nanodiscs from empty nanodiscs and aggregated protein using size-exclusion chromatography.
- Characterization: Characterize the resulting nanodiscs for size, homogeneity, and protein incorporation.



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Membrane Protein Reconstitution into Nanodiscs

Role in Signaling Pathways

DLPC is not a direct signaling molecule in the way that second messengers are. Instead, its primary role in signaling is structural, influencing the physical properties of the cell membrane,

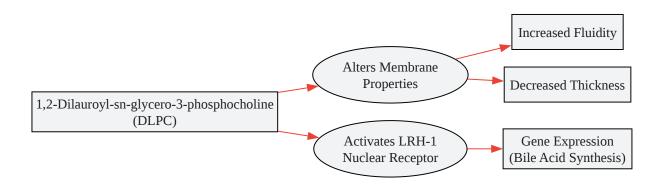


which in turn can modulate the function of membrane-associated signaling proteins.

The incorporation of DLPC into a lipid bilayer can:

- Increase Membrane Fluidity: Due to its low phase transition temperature, DLPC can increase the overall fluidity of a membrane. This can affect the lateral diffusion of membrane receptors and other signaling proteins, potentially influencing their interactions and activation.
- Alter Bilayer Thickness: The shorter acyl chains of DLPC result in a thinner bilayer compared
 to phospholipids with longer chains.[2][3] This can impact the transmembrane domains of
 proteins, affecting their conformation and activity.

DLPC is also a selective agonist for the orphan nuclear receptor LRH-1 (liver receptor homolog-1, NR5A2) in vitro.[15] Activation of LRH-1 by DLPC can induce the expression of enzymes involved in bile acid biosynthesis, leading to increased bile acid levels and a reduction in hepatic triglycerides and serum glucose.[15][16] This suggests a potential therapeutic role for DLPC in metabolic diseases.[15]



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Conceptual Overview of DLPC's Signaling Roles

Safety and Handling

DLPC should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1] Avoid inhalation of the powder



by working in a well-ventilated area.[1] For detailed safety information, refer to the product's Safety Data Sheet (SDS).

Conclusion

1,2-Dilauroyl-sn-glycero-3-phosphocholine is a versatile and valuable phospholipid for researchers in the life sciences and drug development. Its well-defined properties and ease of use in forming model membrane systems make it an essential tool for studying membrane structure and function, as well as for the formulation of lipid-based drug delivery systems. A thorough understanding of its characteristics and appropriate handling are crucial for its effective application in research and development.

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